molecular formula C17H17N3O3S B6108493 4-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one

4-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one

Cat. No.: B6108493
M. Wt: 343.4 g/mol
InChI Key: RSAPIUJSUAFSQE-UHFFFAOYSA-N
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Description

4-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-E][1,4]thiazepin core, a methoxy group, and a prop-2-yn-1-yloxy substituent. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 4-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[3,4-E][1,4]thiazepin core: This step involves the cyclization of appropriate precursors under controlled conditions to form the heterocyclic core.

    Introduction of the methoxy group: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the prop-2-yn-1-yloxy substituent: This step involves the reaction of the intermediate compound with propargyl alcohol under basic conditions to form the final product.

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

4-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one can be compared with other similar compounds, such as:

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound shares the prop-2-yn-1-yloxy substituent but lacks the pyrazolo[3,4-E][1,4]thiazepin core.

    4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: This compound contains a similar methoxy group and prop-2-yn-1-yloxy substituent but has a different core structure.

    3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde: This compound has a similar substituent pattern but differs in the core structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-methoxy-4-prop-2-ynoxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-4-7-23-12-6-5-11(8-13(12)22-3)16-15-10(2)19-20-17(15)18-14(21)9-24-16/h1,5-6,8,16H,7,9H2,2-3H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAPIUJSUAFSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(SCC(=O)NC2=NN1)C3=CC(=C(C=C3)OCC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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